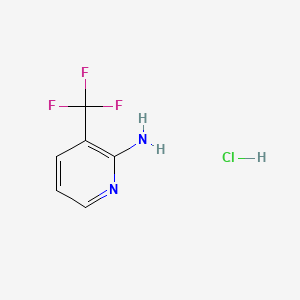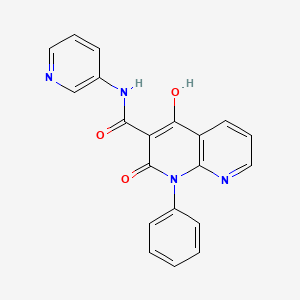
4-(环丙基甲基硫)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylmethylthio)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO2S It features a phenyl ring substituted with a cyclopropylmethylthio group and a boronic acid functional group
科学研究应用
4-(Cyclopropylmethylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Material Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
作用机制
Target of Action
Boronic acids, including phenylboronic acids, are commonly used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves a palladium catalyst, which facilitates the coupling of the boronic acid with a halide . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of organic compounds .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its solubility and stability .
Result of Action
The primary result of the action of 4-(Cyclopropylmethylthio)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(Cyclopropylmethylthio)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, Suzuki-Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups . Additionally, boronic acids are generally stable and easy to handle, but they can be sensitive to moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropylmethylthio Group: This step involves the reaction of cyclopropylmethyl chloride with thiophenol in the presence of a base such as sodium hydride to form cyclopropylmethylthiophenol.
Borylation: The cyclopropylmethylthiophenol is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the phenyl ring.
Industrial Production Methods
Industrial production methods for 4-(Cyclopropylmethylthio)phenylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
4-(Cyclopropylmethylthio)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted phenylboronic acids.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylmethylthio group, making it less sterically hindered and potentially less selective in certain reactions.
4-(Methylthio)phenylboronic Acid: Similar structure but with a methylthio group instead of a cyclopropylmethylthio group, which may affect its reactivity and steric properties.
4-(Cyclopropylsulfinyl)phenylboronic Acid: Contains a sulfinyl group instead of a thio group, which can alter its oxidation state and reactivity.
Uniqueness
4-(Cyclopropylmethylthio)phenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which introduces steric hindrance and potential for unique interactions in chemical reactions. This can lead to increased selectivity and specificity in certain synthetic applications.
属性
IUPAC Name |
[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDUPVJZBDKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675229 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-03-5 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














